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Compound of Interest |

Compound Name: 4-(Hydroxymethyl)benzaldehyde
CAS No.: 35745-55-2; 52010-97-6
Cat. No.: B2643722
. J

Executive Summary & Structural Context

4-(Hydroxymethyl)benzaldehyde (CAS: 19974-47-1) is a bifunctional aromatic building block
critical in the synthesis of pharmaceuticals, liquid crystals, and functional polymers.[1] It
possesses two distinct reactive centers: an electrophilic aldehyde and a nucleophilic primary
alcohol.

Critical Distinction: This molecule is frequently confused in database searches with 4-
hydroxybenzaldehyde (CAS 123-08-0). Researchers must verify the presence of the benzylic
methylene group (

) to ensure correct identification.

4-
4-Hydroxybenzaldehyde
Feature (Hydroxymethyl)benzaldeh
(Common Error)
yde
Formula
MW 136.15 g/mol 122.12 g/mol
Benzylic Alcohol ( Phenolic Hydroxyl (
Key Group
) )
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Mass Spectrometry (MS) Data

Method: Electron Impact (El), 70 eV.[2][3] Molecular lon (

): m/z 136

The fragmentation pattern is dictated by the stability of the aromatic ring and the sequential
loss of the functional groups.

m/z lon Identity Mechanistic Origin

Molecular ion (Base peak or

136 o )
high intensity).
135 Loss of aldehydic hydrogen
(common in benzaldehydes).
119 Loss of hydroxyl radical from
the benzylic position.
-cleavage removing the formyl
107 group; yields the
hydroxymethylphenyl cation.
o1 Tropylium ion (rearrangement
of benzyl cation).
Phenyl cation (terminal
77

aromatic fragment).[4]

Diagram 1: Fragmentation Pathway (Graphviz)
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Molecular lon (M+)
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Caption: Proposed EI-MS fragmentation pathway for 4-(Hydroxymethyl)benzaldehyde

focusing on primary dissociation events.

Infrared Spectroscopy (IR)

Phase: KBr Pellet or Thin Film Diagnostic Bands: The spectrum must show simultaneous

evidence of a conjugated aldehyde and a hydrogen-bonded alcohol.

Wavenumber (

Assignment Notes
)
Broad band. Indicates the
3200-3450 O-H Stretch _
benzylic alcohol.
"Fermi doublet” characteristic
2850 & 2750 C-H Stretch (Aldehyde)
of aldehydes.
Strong intensity.[5] Conjugation
with the benzene ring lowers
1680-1705 C=0 Stretch
the frequency (vs. 1720+ for
aliphatic).
1605, 1575 C=C Aromatic Stretch Skeletal ring vibrations.
1010-1050 C-O Stretch Primary alcohol C-O stretch.
) Para-substitution pattern (two
800-850 C-H Bending (oop)

adjacent H's).
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Nuclear Magnetic Resonance (NMR)
Solvent:
(Chloroform-d) is the standard. Note that in DMSO-

, the hydroxyl proton will likely appear as a triplet due to coupling with the methylene group,
whereas in

, it typically appears as a broad singlet due to rapid exchange.

NMR Data (400 MHz, )

Shift ( Lo . Structural
Multiplicity Integral Assignment Lodi
ogic
» Ppm) g
Highly
10.01 Singlet (s) 1H deshielded
aldehydic proton.
Deshielded by
Doublet (d, Ar-H (ortho to the electron-
7.89 2H . .
Hz) CHO) withdrawing
carbonyl.
Doublet (d, Ar-H (ortho to Less deshielded;
7.54 2H typical AA'BB'
Hz) ) para-system.
_ Benzylic
4.81 Singlet (s) 2H
methylene.
Broad Singlet (br Concentration
~2.0-25 1H
) dependent.

NMR Data (100 MHz, )
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Shift (
Carbon Type Assignment

» Ppm)

192.1 Quaternary (C=0) Carbonyl carbon.
Ipso to

147.8 Quaternary (Ar-C)

135.5 Quaternary (Ar-C) Ipso to CHO.

130.1 Methine (Ar-CH) Ortho to CHO.
Ortho to

126.9 Methine (Ar-CH)

64.3 Methylene ( Benzylic carbon attached to

) oxygen.

Experimental Protocol: Synthesis & Purification

To ensure the integrity of the spectroscopic data, the sample must be prepared free of the
starting material (terephthalaldehyde) and the over-reduced byproduct (1,4-
benzenedimethanol).

Workflow: Selective Reduction of Terephthalaldehyde

Reaction:
Step-by-Step Protocol:

 Dissolution: Dissolve terephthalaldehyde (10.0 mmol) in absolute ethanol (30 mL) and THF
(10 mL). Cool to 0°C in an ice bath.

e Stoichiometric Control: Dissolve

(2.5 mmol, 0.25 equiv) in a minimal amount of water/ethanol. Crucial: Add dropwise over 30
minutes. Rapid addition causes over-reduction.
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e Quenching: Monitor by TLC (SiO2, 30% EtOAc/Hexane). Once the mono-reduced spot
maximizes, quench with saturated

o Extraction: Evaporate volatiles. Extract aqueous residue with DCM (
mL).

 Purification: The crude mixture will contain starting material (dialdehyde), product, and diol.
Purify via Flash Column Chromatography using a gradient of Hexane:EtOAc (8:2

6:4).
o Elution Order: Dialdehyde (fastest)

Product

Diol (slowest).

Diagram 2: Synthesis & Analysis Workflow (Graphviz)
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Caption: Operational workflow for the synthesis and isolation of high-purity 4-
(Hydroxymethyl)benzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.acs.org/doi/10.1021/jo971176v
https://www.benchchem.com/product/b2643722?utm_src=pdf-custom-synthesis
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-MetaboLights-ML001651
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/analytical-chemistry/nuclear-magnetic-resonance/1h-nmr-and-13c-nmr-chemical-shifts-of-impurities-chart
https://pubchemlite.lcsb.uni.lu/e/compound/556330
https://www.benchchem.com/product/b2643722#spectroscopic-data-for-4-hydroxymethyl-benzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b2643722#spectroscopic-data-for-4-hydroxymethyl-benzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b2643722#spectroscopic-data-for-4-hydroxymethyl-benzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b2643722#spectroscopic-data-for-4-hydroxymethyl-benzaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2643722?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2643722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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